N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a biphenyl core, which is substituted with a methoxy group and an amide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions to couple aryl halides with aryl boronic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide linkage can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the amide can produce an amine.
Scientific Research Applications
N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through inhibition of enzymes involved in the inflammatory response, while its analgesic effects could be due to modulation of pain receptors .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown similar biological activities.
Benzamide Derivatives: Compounds like 4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide are structurally related and exhibit comparable properties.
Uniqueness
What sets N-[4-(isobutyrylamino)-3-methoxyphenyl][1,1'-biphenyl]-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its biphenyl core and specific substitutions make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H24N2O3 |
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Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-phenylbenzamide |
InChI |
InChI=1S/C24H24N2O3/c1-16(2)23(27)26-21-14-13-20(15-22(21)29-3)25-24(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16H,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
LJRBBOZYKVVKAQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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